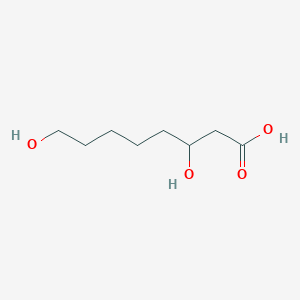
3,8-Dihydroxyoctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dihydroxyoctanoic acid is a polyhydroxy aliphatic acid with the molecular formula C8H16O4. This compound is characterized by the presence of hydroxyl groups at the 3rd and 8th positions of the octanoic acid chain. It is a valuable intermediate in the synthesis of various chemical compounds, including synthetic resins and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,8-Dihydroxyoctanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of s-carbo-R-oxyvaleraldehyde with acetaldehyde, followed by reduction to form the corresponding ester. This ester is then saponified to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of fermentation processes or chemical synthesis. The fermentation process typically employs specific strains of bacteria that can produce the compound from renewable resources such as glucose or glycerol .
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Dihydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds, esters.
Applications De Recherche Scientifique
3,8-Dihydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of 3,8-dihydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can modulate enzymatic activities and influence metabolic pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
4,8-Dihydroxyoctanoic acid: Similar structure but with hydroxyl groups at different positions.
6,8-Dihydroxyoctanoic acid: Another isomer with hydroxyl groups at the 6th and 8th positions.
Uniqueness: 3,8-Dihydroxyoctanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in the synthesis of various compounds .
Propriétés
Numéro CAS |
692-15-9 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3,8-dihydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-7(10)6-8(11)12/h7,9-10H,1-6H2,(H,11,12) |
Clé InChI |
CXNXZUZCPHKUPN-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(CC(=O)O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
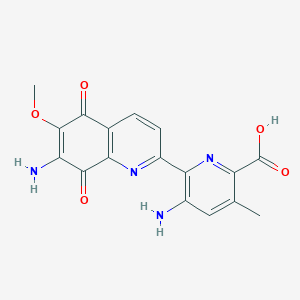
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)

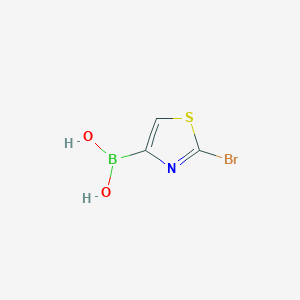
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
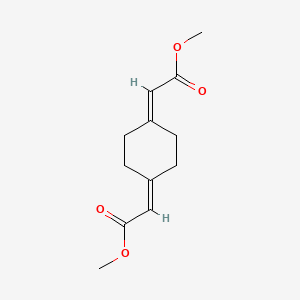

![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)
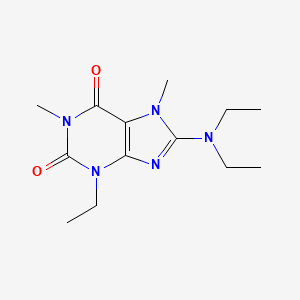
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
